Cytotoxic Potency in Ovarian Carcinoma Skov-3 Cells: Direct Head‑to‑Head Comparison with the Benzimidazole Analog
In an MTT assay using the Skov‑3 human ovarian carcinoma cell line, the target compound 10 (7‑methoxy, 2‑methylimidazole) exhibited an IC₅₀ >40 μg mL⁻¹, whereas its direct benzimidazole congener 8 (R₁=H, R₂=H, benzimidazole) showed an IC₅₀ of 9.5 μg mL⁻¹ [1]. This represents at least a 4.2‑fold loss of potency upon replacing benzimidazole with 2‑methylimidazole while keeping the benzofuran core constant.
| Evidence Dimension | Cytotoxic IC₅₀ against Skov‑3 ovarian carcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ >40 μg mL⁻¹ |
| Comparator Or Baseline | Compound 8 (benzimidazole analog): IC₅₀ 9.5 μg mL⁻¹ |
| Quantified Difference | >4.2‑fold higher IC₅₀ (lower potency) for the target 2‑methylimidazole compound |
| Conditions | MTT assay; 72 h exposure; Skov‑3 human ovarian carcinoma cell line |
Why This Matters
A researcher selecting a benzofuran‑imidazole hybrid for ovarian cancer studies must avoid the 2‑methylimidazole variant if sub‑10 μg mL⁻¹ potency is required; conversely, the target compound can serve as a well‑characterized negative control in mechanistic SAR panels.
- [1] Song, W.-J.; Yang, X.-D.; Zeng, X.-H.; Xu, X.-L.; Zhang, G.-L.; Zhang, H.-B. Synthesis and cytotoxic activities of novel hybrid compounds of imidazole scaffold-based 2-substituted benzofurans. RSC Adv. 2012, 2, 4612–4615. View Source
